molecular formula C5H9ClN2O B6246330 3-chloropyrrolidine-1-carboxamide CAS No. 2168444-30-0

3-chloropyrrolidine-1-carboxamide

Cat. No.: B6246330
CAS No.: 2168444-30-0
M. Wt: 148.6
InChI Key:
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Description

3-chloropyrrolidine-1-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloropyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between maleic anhydride and aromatic amines, followed by the opening of the ring and subsequent reaction with thionyl chloride, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cost-effective and readily available starting materials, along with efficient catalytic systems, is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-chloropyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

Scientific Research Applications

3-chloropyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloropyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit poly (ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA damage repair, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloropyrrolidine-1-carboxamide include other pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol
  • Pyrrolizines

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

2168444-30-0

Molecular Formula

C5H9ClN2O

Molecular Weight

148.6

Purity

95

Origin of Product

United States

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